1-Bromo-3-(triisopropylsilyloxy)propane
Description
Properties
CAS No. |
215650-24-1 |
|---|---|
Molecular Formula |
C12H27BrOSi |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
3-bromopropoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C12H27BrOSi/c1-10(2)15(11(3)4,12(5)6)14-9-7-8-13/h10-12H,7-9H2,1-6H3 |
InChI Key |
XNAVCRYTWORMDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- 1-Bromo-3-(triisopropylsilyloxy)propane : Propane backbone with a bromine atom (C1) and a TIPS-ether group (C3). Molecular formula: C₁₂H₂₇BrOSi (MW: 293.33).
- 1-Bromo-3-chloropropane (CAS 109-70-6): Dihalogenated propane with Br (C1) and Cl (C3). Formula: C₃H₆BrCl (MW: 157.44) .
- Allyl bromide (3-bromo-1-propene, CAS 106-95-6): Unsaturated allylic bromide with a terminal double bond. Formula: C₃H₅Br (MW: 120.98) .
- 1-Bromo-3-methoxypropane : Propane with Br (C1) and methoxy (C3). Formula: C₄H₉BrO (MW: 153.02) .
- 1-Bromo-3-(tert-butoxy)propane (CAS 411217-72-6): Propane with Br (C1) and tert-butoxy (C3). Formula: C₇H₁₅BrO (MW: 195.10) .
Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Density (g/cm³) | Boiling Point (°C) | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₂H₂₇BrOSi | 293.33 | Not reported | Not reported | High steric bulk, lipophilic |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | 157.44 | 1.60 | Not reported | Dense liquid, dihalide reactivity |
| Allyl bromide | C₃H₅Br | 120.98 | 1.398 | 69–71 | Flammable, acute toxicity |
| 1-Bromo-3-methoxypropane | C₄H₉BrO | 153.02 | Not reported | Not reported | Polar ether group, moderate reactivity |
| 1-Bromo-3-(tert-butoxy)propane | C₇H₁₅BrO | 195.10 | Not reported | Not reported | Bulky tert-butyl group |
Notes:
- The TIPS group in the target compound increases molecular weight and steric hindrance compared to smaller substituents like methoxy or chloro groups.
- Allyl bromide’s low boiling point reflects its volatility, while 1-bromo-3-chloropropane’s higher density is typical of dihalides .
Preparation Methods
Silylation-Bromination Sequential Approach
The most widely adopted method involves a two-step sequence: (1) silylation of 1,3-propanediol to introduce the triisopropylsilyl (TIPS) group, followed by (2) bromination of the primary alcohol.
Step 1: Silylation of 1,3-Propanediol
1,3-Propanediol undergoes selective protection at the tertiary hydroxyl group using triisopropylsilyl chloride (TIPSCl) under inert conditions. The reaction employs imidazole as a base to scavenge HCl, enhancing nucleophilic substitution efficiency. A typical protocol involves:
-
Molar ratio : 1,3-propanediol : TIPSCl : imidazole = 1 : 1.2 : 2.5
-
Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature (20–25°C)
-
Reaction time : 12–24 hours
The primary hydroxyl group remains unprotected due to steric hindrance from the TIPS group, enabling selective bromination in the subsequent step.
Step 2: Bromination of 3-(Triisopropylsilyloxy)propan-1-ol
The primary alcohol is converted to a bromide using phosphorus tribromide (PBr₃) or the Appel reaction (triphenylphosphine, carbon tetrabromide).
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| PBr₃ | 0°C, anhydrous ether, 2 h | 85–90 | >95 |
| Appel (CBr₄/PPh₃) | RT, DCM, 4 h | 78–82 | >90 |
The Appel reaction minimizes side reactions like elimination, making it preferable for heat-sensitive substrates.
Direct Hydrobromination of Allyl Triisopropylsilyl Ether
An alternative one-pot method involves anti-Markovnikov addition of hydrogen bromide (HBr) to allyl triisopropylsilyl ether in the presence of benzoyl peroxide as a radical initiator:
Optimized Parameters :
-
HBr flow rate : 2 L/h (gas)
-
Temperature : 10–20°C
-
Pressure : ≤0.5 MPa
-
Catalyst : 0.01–0.03 equiv. benzoyl peroxide
This method achieves 88–92% conversion with <0.1% residual allyl ether, as confirmed by gas chromatography.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
The patent CN103709004A describes a reactor configuration for scalable synthesis:
-
Packed column : Facilitates countercurrent mixing of 3-chloro-1-propene, HBr, and initiator.
-
Material introduction :
-
Top feed : Allyl ether/TIPSCl mixture
-
Bottom feed : HBr gas (2 L/h flow rate)
-
-
Temperature control : 10–30°C column temperature gradient
This setup reduces reaction time to 4–6 hours and improves yield reproducibility to ±1.5%.
Byproduct Management and Recycling
-
Unreacted HBr : Recycled via distillation under reduced pressure.
-
Triisopropylsilanol byproduct : Neutralized with aqueous NaOH and filtered.
Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (CDCl₃, 500 MHz): δ 3.68 (t, 2H, -CH₂-O-), 3.45 (t, 2H, -CH₂-Br), 1.88 (quintet, 2H, -CH₂-), 1.10–1.04 (m, 21H, TIPS -CH(CH₃)₂).
-
¹³C NMR : δ 63.5 (-CH₂-O-), 33.8 (-CH₂-Br), 25.1 (-CH₂-), 18.2–12.4 (TIPS carbons).
Comparative Analysis of Methods
| Parameter | Silylation-Bromination | Hydrobromination |
|---|---|---|
| Scalability | High (batch) | Moderate (flow) |
| Yield | 78–90% | 88–92% |
| Byproducts | <2% | <0.5% |
| Equipment Cost | Low | High |
The hydrobromination route offers superior yields but requires specialized gas-handling infrastructure .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-3-(triisopropylsilyloxy)propane, and how do reaction conditions affect yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or silylation reactions. A typical route involves reacting 3-bromopropanol with triisopropylsilyl chloride (TIPSCl) in the presence of a base (e.g., imidazole or pyridine) under anhydrous conditions . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) critically influence yield. For example, lower temperatures minimize side reactions like oxidation, while polar solvents enhance silyl group transfer efficiency. Purification via distillation or column chromatography is recommended to isolate the product (>90% purity) .
Q. How is this compound characterized analytically?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : H NMR reveals peaks for the TIPS group (δ 1.0–1.2 ppm, multiplet for isopropyl CH) and the propane backbone (δ 3.4–3.6 ppm for BrCH) .
- GC-MS : Retention time and molecular ion (M) at m/z 295 confirm molecular weight .
- FT-IR : Absorbances at 1250 cm (Si-O-C) and 550 cm (C-Br) validate functional groups .
Advanced Research Questions
Q. How does the steric bulk of the triisopropylsilyloxy group influence reactivity in nucleophilic substitutions?
- Methodological Answer : The TIPS group imposes significant steric hindrance, reducing reaction rates in SN2 mechanisms but enhancing selectivity in bulky environments. For instance, in cross-coupling reactions (e.g., Suzuki-Miyaura), the TIPS group suppresses β-hydride elimination, favoring aryl-alkyl bond formation . Comparatively, smaller groups like methoxy ( ) or tert-butoxy () exhibit faster kinetics but lower selectivity .
Q. What strategies mitigate competing side reactions during functionalization of this compound?
- Methodological Answer :
- Temperature Control : Reactions at –20°C minimize radical pathways during Grignard additions .
- Catalyst Selection : Palladium catalysts with bulky ligands (e.g., SPhos) prevent undesired β-bromide elimination in Heck reactions .
- Protection/Deprotection : The TIPS group is stable under basic conditions but cleaved selectively with tetrabutylammonium fluoride (TBAF), enabling sequential functionalization .
Q. How can researchers resolve contradictions in reported yields for TIPS-protected intermediates?
- Methodological Answer : Discrepancies often arise from:
- Catalyst Purity : Trace moisture in imidazole reduces silylation efficiency; use freshly distilled reagents .
- Solvent Drying : Anhydrous THF (over molecular sieves) improves yields by 15–20% compared to "technical grade" solvents .
- Reaction Monitoring : TLC (hexane/ethyl acetate, 9:1) identifies incomplete silylation early, allowing corrective measures .
Applications in Academic Research
Q. How is this compound utilized in multi-step natural product synthesis?
- Methodological Answer : The TIPS group serves as a robust protecting group for alcohols in polyketide and terpene syntheses. For example, in leishmanicidal agent synthesis ( ), the bromide is displaced by a phenyl Grignard reagent, followed by TIPS deprotection to reveal a hydroxyl group for further functionalization .
Q. What role does this compound play in polymer science?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
